

Spectroscopic Characterization of 5-Ethyl-3,5-dimethyloctane: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-3,5-dimethyloctane

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This technical guide provides a comprehensive overview of the spectroscopic properties of the branched alkane, **5-Ethyl-3,5-dimethyloctane**. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The guide emphasizes the foundational principles behind spectroscopic analysis of saturated hydrocarbons and outlines standardized protocols for data acquisition.

Introduction to 5-Ethyl-3,5-dimethyloctane

5-Ethyl-3,5-dimethyloctane is a saturated hydrocarbon with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol [1][2][3]. As a branched alkane, its structure presents a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Understanding this fingerprint is crucial for its identification and characterization in various chemical contexts.

Molecular Structure:

Caption: Molecular structure of **5-Ethyl-3,5-dimethyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like **5-Ethyl-3,5-dimethyloctane**, both 1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **5-Ethyl-3,5-dimethyloctane** is predicted to show a high degree of signal overlap in the aliphatic region (typically 0.8-1.5 ppm), which is characteristic of branched alkanes. The chemical shifts are influenced by the degree of substitution on the adjacent carbon atoms.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~0.8-0.9	Triplet	6H	-CH ₃ (from two ethyl groups)
~0.8-0.9	Doublet	3H	-CH ₃ (at C3)
~0.9-1.0	Singlet	3H	-CH ₃ (at C5)
~1.1-1.4	Multiplet	12H	-CH ₂ - and -CH- protons
~1.4-1.6	Multiplet	2H	-CH- proton (at C3)

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are predicted based on the degree of substitution (methyl, methylene, methine, and quaternary carbons).

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment
~14	Primary (-CH ₃)	Ethyl group methyls
~20-25	Primary (-CH ₃)	Methyls at C3 and C5
~25-35	Secondary (-CH ₂)	Methylene carbons in the octane and ethyl groups
~35-45	Tertiary (-CH)	Methine carbon at C3
~35-45	Quaternary (C)	Quaternary carbon at C5

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Ethyl-3,5-dimethyloctane** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals and determine their multiplicities.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each carbon.
 - Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH , CH_2 , and CH_3 groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like **5-Ethyl-3,5-dimethyloctane**, the IR spectrum is expected to be relatively simple, dominated by C-H stretching and bending vibrations.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Intensity
2850-3000	C-H stretch	Strong
1450-1470	$-\text{CH}_2-$ bend (scissoring)	Medium
1370-1380	$-\text{CH}_3$ bend (umbrella mode)	Medium

Experimental Protocol for IR Data Acquisition

- Sample Preparation: For a liquid sample like **5-Ethyl-3,5-dimethyloctane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure. For branched alkanes, fragmentation is a key identification feature.

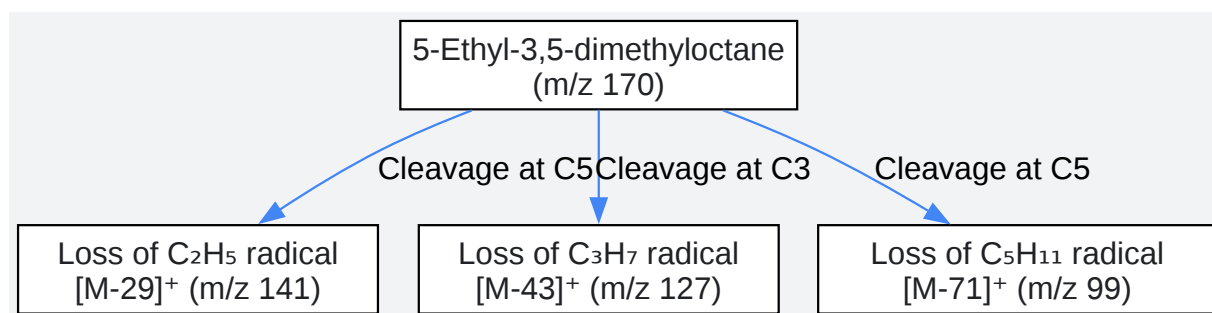
Predicted Mass Spectrum Data

The mass spectrum of **5-Ethyl-3,5-dimethyloctane** is expected to show a very weak or absent molecular ion peak (M^+) at m/z 170 due to the high propensity for fragmentation at the branching points[4][5][6]. The fragmentation of branched alkanes is driven by the formation of more stable secondary and tertiary carbocations[6][7].

m/z	Predicted Fragment	Notes
170	$[\text{C}_{12}\text{H}_{26}]^+$	Molecular Ion (M^+) - expected to be very weak or absent
141	$[\text{M} - \text{C}_2\text{H}_5]^+$	Loss of an ethyl group
127	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of a propyl group
99	$[\text{M} - \text{C}_5\text{H}_{11}]^+$	Loss of a pentyl group
71	$[\text{C}_5\text{H}_{11}]^+$	Pentyl cation
57	$[\text{C}_4\text{H}_9]^+$	Butyl cation
43	$[\text{C}_3\text{H}_7]^+$	Propyl cation
29	$[\text{C}_2\text{H}_5]^+$	Ethyl cation

Fragmentation Pathway:

Cleavage is favored at the C3 and C5 positions due to the formation of more stable carbocations. The loss of the largest alkyl group at a branch point is generally preferred[7].



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Caption: Predicted major fragmentation pathways for **5-Ethyl-3,5-dimethyloctane**.

Experimental Protocol for Mass Spectrometry Data Acquisition

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a Gas Chromatography (GC-MS) system, which is ideal for separating volatile compounds, or through direct infusion.
- **Ionization:** Electron Ionization (EI) is a common method for analyzing alkanes. An electron beam bombards the sample molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic analysis of **5-Ethyl-3,5-dimethyloctane**, while seemingly straightforward for a saturated hydrocarbon, reveals important details about its structure through the subtle differences in chemical shifts, coupling patterns, and fragmentation behavior. This guide provides a predictive framework for the NMR, IR, and MS data of this molecule, grounded in the fundamental principles of spectroscopy. These predicted data and outlined protocols serve as a valuable resource for the identification and characterization of this and similar branched alkanes in a research and development setting.

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